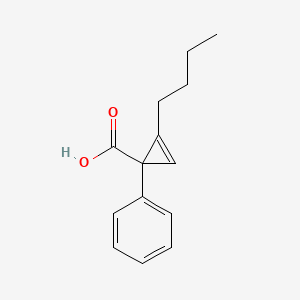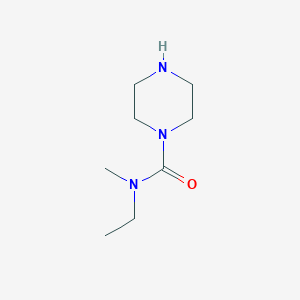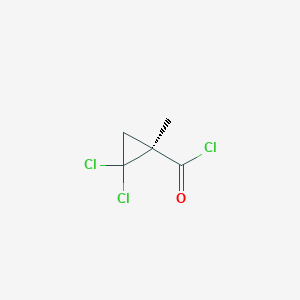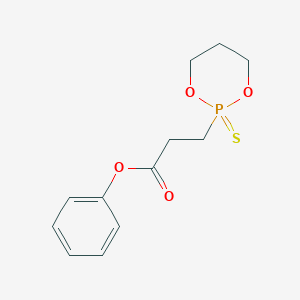
(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one is an organic compound with the molecular formula C16H12F3NO This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an imino group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one typically involves the reaction of 4,4,4-trifluoro-1-phenylbutan-1-one with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and cost-effectiveness. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenylbutan-1-one: A simpler analog without the trifluoromethyl and imino groups.
(3E)-1-phenyl-3-(phenylimino)butan-1-one: A geometric isomer with different spatial arrangement.
4,4,4-Trifluoro-1-phenylbutan-1-one: Lacks the imino group but shares the trifluoromethyl and phenyl groups.
Uniqueness
(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one is unique due to the presence of both trifluoromethyl and imino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
676578-88-4 |
|---|---|
Molecular Formula |
C16H12F3NO |
Molecular Weight |
291.27 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-phenyl-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)15(20-13-9-5-2-6-10-13)11-14(21)12-7-3-1-4-8-12/h1-10H,11H2 |
InChI Key |
UNQLAZMTSGBTOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)





![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)


